3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

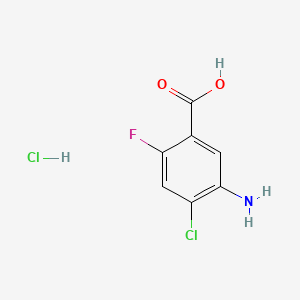

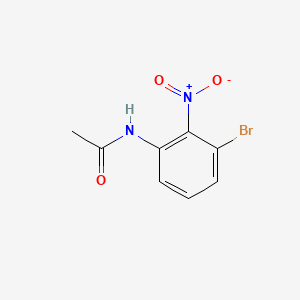

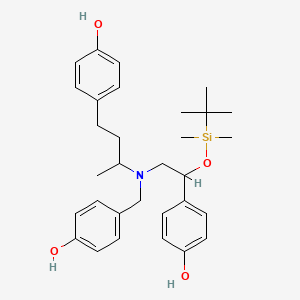

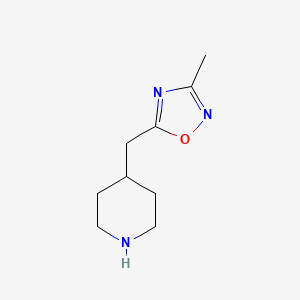

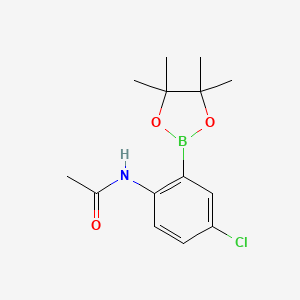

The compound “3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole” is a complex organic molecule that contains a 1,2,4-oxadiazole ring and a piperidine ring. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole and piperidine rings would likely contribute to the compound’s three-dimensional structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Tuberculostatic Activity : Derivatives of 1,3,4-oxadiazole, including compounds with structural similarities to 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole, were synthesized and tested for their tuberculostatic activity. Minimum inhibiting concentrations (MIC) of these compounds were found within the range of 25 - 100 mg/ml, indicating their potential in tuberculosis treatment research (Foks et al., 2004).

Antimicrobial Activity : Studies have synthesized new derivatives of 1,2,4-oxadiazole containing piperidine or pyrrolidine rings, demonstrating strong antimicrobial activity. A structure–activity relationship study highlighted the significance of these compounds in antimicrobial research (Krolenko et al., 2016).

Anti-bacterial and Anti-proliferative Activities : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited moderate to strong antibacterial activity. Their synthesis involves steps that lead to the formation of these compounds, which were then tested against Gram-negative and Gram-positive bacteria, showcasing their potential in antibacterial research (Khalid et al., 2016).

Corrosion Inhibition in Brass : Piperidine derivatives, including those structurally related to 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole, were synthesized and assessed for their effect on the corrosion of brass in natural seawater. The presence of these compounds significantly suppressed both anodic and cathodic processes, suggesting their utility in corrosion inhibition research (Raj & Rajendran, 2013).

Anticancer Agents : A study involved the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. This research underscores the potential of these compounds in developing new cancer therapies (Rehman et al., 2018).

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promising biological activity, future research could focus on optimizing its synthesis, investigating its mechanism of action, or conducting preclinical and clinical trials .

Eigenschaften

IUPAC Name |

3-methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-7-11-9(13-12-7)6-8-2-4-10-5-3-8/h8,10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWWSIFIEJXLMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B582091.png)